3-Amino-1lambda4-thietan-1-one
CAS No.:
Cat. No.: VC17733563
Molecular Formula: C3H7NOS
Molecular Weight: 105.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7NOS |
|---|---|
| Molecular Weight | 105.16 g/mol |
| IUPAC Name | 1-oxothietan-3-amine |
| Standard InChI | InChI=1S/C3H7NOS/c4-3-1-6(5)2-3/h3H,1-2,4H2 |
| Standard InChI Key | OZGWIFFWPCEUEE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CS1=O)N |
Introduction
3-Amino-1lambda4-thietan-1-one is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 105.16 g/mol. It is characterized by a four-membered thietanone ring structure, incorporating a sulfur atom, an amino group (-NH), and a ketone functional group (-C=O). Its IUPAC name is 1-oxothietan-3-amine, and its structural formula can be represented by the SMILES string: C1C(CS1=O)N .
This compound is notable for its unique combination of chemical functionalities, which grant it distinct reactivity patterns and potential applications in organic synthesis, medicinal chemistry, and material sciences.
Synthesis
The synthesis of 3-Amino-1lambda4-thietan-1-one typically involves cyclization reactions that incorporate sulfur into a four-membered ring system. While detailed synthetic routes are not explicitly provided in the available literature, similar compounds are often synthesized through:
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Cyclization of thiol precursors: Using thiol-containing precursors under controlled conditions to form the thietanone ring.
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Oxidative methods: Introduction of oxygen into a sulfur-containing intermediate to yield the ketone functionality.
Further optimization of these methods can enhance yields and reduce by-products.
Applications
3-Amino-1lambda4-thietan-1-one has potential applications in various fields due to its unique structure:
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Medicinal Chemistry:
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The amino group can participate in hydrogen bonding, making it a candidate for drug design.
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The strained thietanone ring may interact uniquely with biological targets, offering potential for enzyme inhibition or receptor binding.
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Organic Synthesis:
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The compound's reactivity can be exploited for constructing more complex molecules.
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It may serve as a precursor for synthesizing other heterocyclic compounds.
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Material Science:
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Sulfur-containing heterocycles like this one are often explored for their electronic properties and potential use in advanced materials.
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Structural Comparison with Related Compounds
To understand the uniqueness of 3-Amino-1lambda4-thietan-1-one, it is helpful to compare it with structurally or functionally related compounds:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Trichloroacetic Acid | Strong acid with Cl substituents | Known hepatocarcinogen; affects metabolism. |
| 2-Aminothiazole | Sulfur-containing five-membered ring | Involved in diverse biological activities. |
| Acetic Acid | Simple carboxylic acid | Weaker acidity compared to trifluoroacetic acid. |
The thietanone structure combined with an amino group makes this compound distinct from other sulfur-containing heterocycles like thiazoles or thiophenes.
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